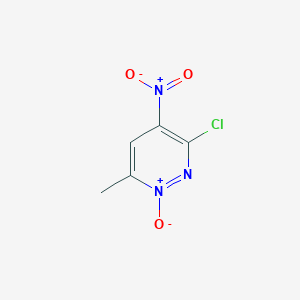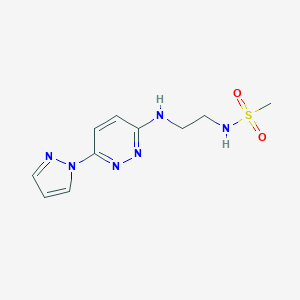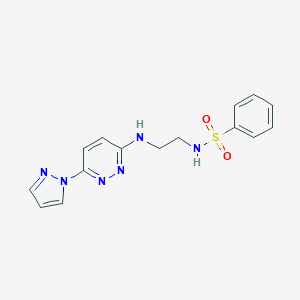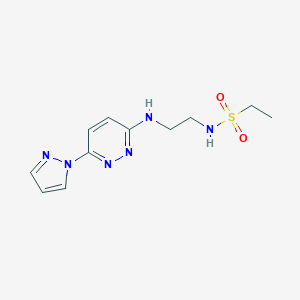
3-Chloro-6-methyl-4-nitropyridazine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methyl-4-nitropyridazine 1-oxide is a heterocyclic compound with the molecular formula C5H4ClN3O3 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-4-nitropyridazine 1-oxide typically involves the nitration of 3-chloro-6-methylpyridazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields 3-Chloro-6-methyl-4-nitropyridazine, which can then be oxidized to form the desired 1-ium-1-olate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-methyl-4-nitropyridazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Further oxidized pyridazine derivatives.
Reduction: Amino-substituted pyridazine derivatives.
Substitution: Various substituted pyridazine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-methyl-4-nitropyridazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-methyl-4-nitropyridazine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-methyl-4-nitropyridin-1-ium-1-olate: Similar structure but with a different position of the methyl group.
2-Chloro-5-methyl-4-nitropyridine-N-oxide: Another related compound with a different nitrogen position in the ring.
Uniqueness
3-Chloro-6-methyl-4-nitropyridazine 1-oxide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H4ClN3O3 |
|---|---|
Molekulargewicht |
189.56g/mol |
IUPAC-Name |
3-chloro-6-methyl-4-nitro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H4ClN3O3/c1-3-2-4(9(11)12)5(6)7-8(3)10/h2H,1H3 |
InChI-Schlüssel |
LRDSHXSUTUKSKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=[N+]1[O-])Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(N=[N+]1[O-])Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide](/img/structure/B504486.png)
![5-bromo-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide](/img/structure/B504487.png)
![2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504488.png)


![4-methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504492.png)
![4-butoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504493.png)
![2,5-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504495.png)

![2,5-diethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504501.png)
![4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504502.png)
![4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504503.png)

